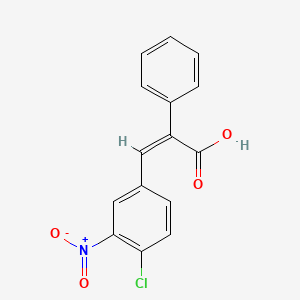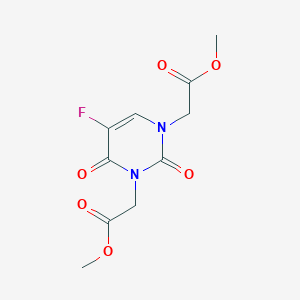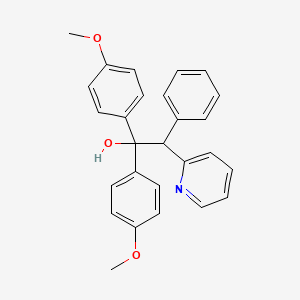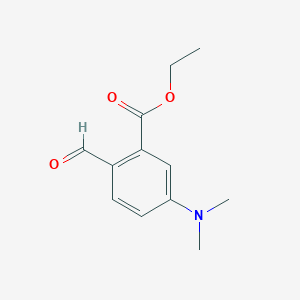![molecular formula C11H16N2O2S B14622933 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one CAS No. 59429-69-5](/img/structure/B14622933.png)
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one is a chemical compound with a complex structure that includes an ethylamino group, a methanesulfinyl group, and a methylpyridinone core
Méthodes De Préparation
The synthesis of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethylamino Group: This step may involve nucleophilic substitution reactions where an ethylamine is introduced to the core structure.
Addition of the Methanesulfinyl Group: This can be done through sulfoxidation reactions where a methanesulfinyl group is added to the molecule.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the methanesulfinyl group or to modify the pyridinone core.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, while the methanesulfinyl group can participate in redox reactions. The pyridinone core provides structural stability and may facilitate binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-[(Methylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methylamino group instead of an ethylamino group.
4-[(Ethylamino)methylidene]-5-[(methanesulfonyl)methyl]-2-methylpyridin-3(4H)-one: This compound has a methanesulfonyl group instead of a methanesulfinyl group.
Propriétés
Numéro CAS |
59429-69-5 |
|---|---|
Formule moléculaire |
C11H16N2O2S |
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
4-(ethyliminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-6-10-9(7-16(3)15)5-13-8(2)11(10)14/h5-6,14H,4,7H2,1-3H3 |
Clé InChI |
NURZSEKDJQLHSI-UHFFFAOYSA-N |
SMILES canonique |
CCN=CC1=C(C(=NC=C1CS(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



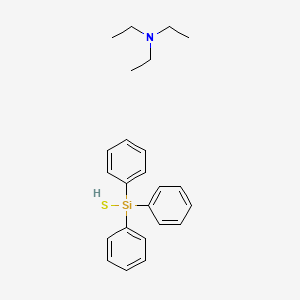
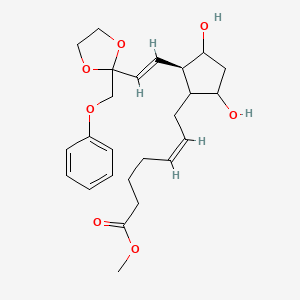
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

